3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride
Description
Historical Context of Bicyclic Diamine Derivatives in Drug Discovery
Bicyclic diamine derivatives have played a pivotal role in drug discovery since the early 20th century. The foundational work of Carl Mannich in 1930 first demonstrated the synthesis of bispidine (3,7-diazabicyclo[3.3.1]nonane), a scaffold structurally related to natural alkaloids like sparteine. This discovery unlocked synthetic pathways to rigid, nitrogen-rich frameworks capable of mimicking bioactive natural products. By the 1950s, transition metal complexes of bispidine derivatives were explored for their coordination chemistry, paving the way for applications in catalysis and metallodrugs.
The evolution of bicyclic diamines accelerated in the 21st century with the advent of computational chemistry and high-throughput screening. Databases like the Generated Databases (GDBs) identified novel bicyclic scaffolds, including 3,9-diazabicyclo[3.3.1]nonane derivatives, as underexplored candidates for drug development. These compounds combine the rigidity of fused piperidine rings with synthetic flexibility, enabling precise modulation of steric and electronic properties. For instance, the introduction of benzyl and diethylaminoethyl groups in 3-benzyl-9-(2-(diethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane dihydrochloride enhances its bioavailability and target-binding specificity.
Table 1: Key Milestones in Bicyclic Diamine Research
Structural and Functional Significance of the 3,9-Diazabicyclo[3.3.1]nonane Core
The 3,9-diazabicyclo[3.3.1]nonane core is characterized by a fused bicyclic system comprising two piperidine rings. This scaffold adopts three primary conformations—chair-chair, boat-chair, and boat-boat—with the chair-chair form dominating in the gas phase due to minimized steric strain. Substitutions at the 3- and 9-positions significantly alter conformational equilibria and molecular reactivity.
In 3-benzyl-9-(2-(diethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane dihydrochloride, the benzyl group at position 3 introduces aromatic stacking potential, while the diethylaminoethyl side chain at position 9 provides a protonatable amine for salt formation (dihydrochloride) and enhanced water solubility. The dihydrochloride form stabilizes the compound in physiological environments, making it suitable for in vitro and in vivo studies.
Table 2: Structural Features of 3,9-Diazabicyclo[3.3.1]nonane Derivatives
| Position | Functional Group | Role |
|---|---|---|
| 3 | Benzyl | Enhances lipophilicity, π-π interactions |
| 9 | Diethylaminoethyl | Improves solubility, cationic charge |
| Core | Diazabicyclo[3.3.1]nonane | Conformational rigidity, H-bond donor |
The scaffold’s nitrogen atoms serve as hydrogen bond donors/acceptors, enabling interactions with biological targets such as ion channels and G protein-coupled receptors. For example, the diethylaminoethyl side chain mimics endogenous polyamines, facilitating uptake into cells targeting neurotransmitter receptors. X-ray crystallography and NMR studies confirm that substitutions perturb the chair-chair equilibrium, modulating ligand-receptor binding kinetics.
Synthetic routes to this derivative often employ Mannich reactions, leveraging condensations between piperidones, aldehydes, and amines. A typical synthesis involves:
- Mannich Condensation : Piperidone derivatives react with formaldehyde and benzylamine to form intermediate iminium ions.
- Alkylation : Introduction of the diethylaminoethyl group via nucleophilic substitution.
- Salt Formation : Treatment with hydrochloric acid yields the dihydrochloride.
This modular synthesis allows for scalable production and functional group diversification, critical for structure-activity relationship (SAR) studies.
Properties
CAS No. |
23531-23-9 |
|---|---|
Molecular Formula |
C20H35Cl2N3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C20H33N3.2ClH/c1-3-21(4-2)13-14-23-19-11-8-12-20(23)17-22(16-19)15-18-9-6-5-7-10-18;;/h5-7,9-10,19-20H,3-4,8,11-17H2,1-2H3;2*1H |
InChI Key |
JDFVTEVOACZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,9-Diazabicyclo(3.3.1)nonane Derivatives
General Synthetic Strategy
The preparation of bicyclic diazabicyclononane derivatives such as 3-benzyl-9-(2-(diethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane dihydrochloride typically involves:
- Formation of a bicyclic core from piperidine derivatives.
- Introduction of substituents at the 3 and 9 positions via nucleophilic substitution or reductive amination.
- Reduction of intermediate dioxo derivatives to the corresponding diamines.
- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.
This approach is supported by patent US3196154A, which details the preparation of related 3-substituted-9-methyl-3,9-diazabicyclo[3.3.1]nonane compounds.
Key Synthetic Steps
Preparation of 3-Benzyl-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane
- Starting from a diester of N-alkyl-piperidine-2,6-dicarboxylic acid.
- Heating with benzylamine at 150–350 °C for 12–48 hours to form the 3-benzyl-9-methyl-2,4-dioxo derivative.
Reduction to 3-Benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane
- Reduction is performed using lithium aluminum hydride in an inert ether solvent (e.g., diethyl ether or tetrahydrofuran).
- Typical conditions: stirring at room temperature or reflux for 24–72 hours.
- Workup involves quenching with ethanol and neutralization with sodium hydroxide, followed by ether extraction.
Salt Formation
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- This salt typically crystallizes and has defined melting points (e.g., 300 °C for related compounds).
Detailed Example from Patent Literature
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Diester of N-alkyl-piperidine-2,6-dicarboxylic acid + benzylamine, 150–350 °C, 12–48 h | 3-benzyl-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane | Cyclization and amide formation |
| 2 | Lithium aluminum hydride, dry diethyl ether, RT to reflux, 24–72 h | 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane | Reduction of keto groups to amines |
| 3 | Alkylation with 2-(diethylamino)ethyl halide under basic conditions | 3-benzyl-9-(2-(diethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane | Introduction of diethylaminoethyl substituent |
| 4 | Treatment with hydrochloric acid | Dihydrochloride salt | Salt crystallization and purification |
Reaction Medium and Conditions
- Solvents: Ether solvents such as diethyl ether and tetrahydrofuran are preferred for reductions due to their inertness and ability to dissolve both reactants and reducing agents.
- Temperature: Reactions are typically conducted at room temperature or reflux to balance reaction rate and stability.
- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or moisture interference during reduction steps.
- Workup: Quenching of lithium aluminum hydride with ethanol and neutralization with sodium hydroxide is standard, followed by organic extraction.
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Cyclization to dioxo intermediate | Heating diester + benzylamine | N-alkyl-piperidine diester, benzylamine | 150–350 °C, 12–48 h | 3-benzyl-9-methyl-2,4-dioxo bicyclic compound |
| Reduction to diamine | LiAlH4 reduction | Lithium aluminum hydride, ether solvent | RT to reflux, 24–72 h | 3-benzyl-9-methyl-3,9-diazabicyclo compound |
| Side chain introduction | Alkylation | 2-(diethylamino)ethyl halide, base | Mild heating, inert atmosphere | 3-benzyl-9-(2-(diethylamino)ethyl) derivative |
| Salt formation | Acidification | Hydrochloric acid | Ambient temperature | Dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,9-Diazabicyclo(3.3.1)nonane dihydrochloride serves as an intermediate for the synthesis of complex organic compounds and pharmaceuticals. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it a valuable reagent in synthetic pathways.
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
| Substitution | Nucleophiles | Substituted analogs |
Biology
The compound has been studied for its interactions with biological macromolecules and its potential biological activities. Notably, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions such as learning and memory by increasing ion influx into neurons.
Case Study: AMPA Receptor Modulation
Research indicates that the compound's interaction with AMPA receptors stabilizes them in an active conformation, which is crucial for neurotransmission processes . This mechanism highlights its potential therapeutic applications in cognitive enhancement and neuroprotection.
Medicine
In medicinal chemistry, 3,9-Diazabicyclo(3.3.1)nonane dihydrochloride is explored for its therapeutic potential in drug development. Its structural similarity to biologically active molecules suggests that it may serve as a precursor for synthesizing active pharmaceutical ingredients.
Case Study: Anticancer Activity
Recent studies have investigated derivatives of this compound for their anticancer properties. For instance, bispidine derivatives have shown enhanced cytotoxicity against human cancer cells through modulation of specific metabolic pathways . This positions the compound as a candidate for further research in cancer therapeutics.
Industry
The compound finds applications in producing specialty chemicals and agrochemicals. Its nitrogen-rich structure allows it to act as a Brønsted-Lowry base, making it useful for deprotonation reactions in various industrial processes.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key structural analogs and their pharmacological profiles are summarized below:
Key Structural and Functional Differences
Ring Size and Rigidity :
- The 3.3.1 bicyclic system (e.g., target compound) provides a compact scaffold, while 4.2.1 analogs (e.g., ) exhibit increased ring strain and altered binding pocket compatibility .
- Diazabicyclo[3.2.1]octane derivatives () have smaller ring systems, reducing steric hindrance but limiting substituent diversity .
- Substituent Effects: Benzyl Groups: Enhance lipophilicity and π-π stacking (target compound vs. maraviroc analogs) . Aminoalkyl Chains: The 2-(diethylamino)ethyl group in the target compound may mimic natural ligands (e.g., acetylcholine), suggesting CNS applications. In contrast, triazole substituents in maraviroc analogs improve antiviral specificity .
Toxicity and Solubility :
Antiviral Activity
Maraviroc analogs with 3,9-diazabicyclo[3.3.1]nonane scaffolds showed moderate HIV-1 inhibition (EC₅₀ ~ 1–10 μM), highlighting the role of triazole substituents in CCR5 receptor binding .
Local Anesthetic and Toxicity Profiles
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives demonstrated local anesthetic effects with low toxicity (LD₅₀ > 800 mg/kg), attributed to β-cyclodextrin complexation and optimized substituent positioning .
Renin Inhibition
Compound (+)-26g (3,9-diazabicyclo[3.3.1]nonene) achieved sub-nanomolar IC₅₀ values, emphasizing the importance of substituents at positions 6 and 7 for binding affinity. Oral efficacy was confirmed in vivo at 10 mg/kg .
Biological Activity
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride is a compound of interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H35Cl2N3
- SMILES Notation : CN(CC)CCN1C2CCCC1CN(C2)CC3=CC=CC=C3
- InChIKey : WGTOEPGMIXAYJB-UHFFFAOYSA-N
Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 372.43 g/mol |
| Predicted Collision Cross Section | Varies by adduct (see below) |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 288.24343 | 172.8 |
| [M+Na]+ | 310.22537 | 184.4 |
| [M+NH4]+ | 305.26997 | 181.9 |
The compound acts primarily as a non-peptide antagonist of the orexin receptors, specifically targeting the orexin-1 receptor (OX1R). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists of these receptors have therapeutic potential in treating sleep disorders, anxiety, and addiction-related conditions .
Therapeutic Applications
Research indicates that compounds similar to 3,9-diazabicyclo(3.3.1)nonane derivatives could be beneficial in:
- Sleep Disorders : By modulating orexin signaling, these compounds may help manage insomnia and other sleep-related issues.
- Anxiety Disorders : Potential reduction in anxiety symptoms through orexin receptor modulation.
- Addiction Treatment : Targeting orexin pathways may assist in reducing cravings and relapse rates in substance use disorders.
Case Studies and Research Findings
A study evaluated the cytotoxic effects of bispidine derivatives on pancreatic cancer cell lines (MiaPaca-2, BxPC-3, CFPAC-1), revealing significant cytotoxic activity for certain derivatives at varying concentrations . Although not directly tested on the compound , the findings suggest that similar structural analogs may exhibit noteworthy antitumor properties.
Cytotoxic Activity Table
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BisP4 | MiaPaca-2 | 16.9 |
| BisP4 | BxPC-3 | 23.7 |
| BisP4 | CFPAC-1 | 36.3 |
The study highlighted that treatment duration influenced cytotoxicity, with a notable effect observed after 24 hours of exposure .
Q & A
Q. What are the standard synthetic routes for preparing 3,9-diazabicyclo[3.3.1]nonane derivatives, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step organic reactions, such as cyclization of diols with amines under anhydrous conditions and subsequent salt formation with HCl . Key steps include:
- Michael addition or Mannich reactions to form the bicyclic core.
- Catalyst selection (e.g., acid catalysts for cyclization) and temperature control (e.g., reflux in ethanol for 4–6 hours) to minimize side products .
- Purification via column chromatography or recrystallization to isolate the dihydrochloride salt. Optimization strategies include using automated flow reactors for scalability and adjusting stoichiometric ratios of precursors .
Q. How does the stereochemistry of the bicyclic scaffold influence receptor binding and biological activity?
The compound contains chiral centers within the bicyclic system, which dictate its three-dimensional conformation and interaction with targets like neurotransmitter receptors . Methodological approaches to study this include:
- X-ray crystallography or NMR spectroscopy to resolve stereoisomers.
- Enantioselective synthesis to produce pure stereoisomers for comparative bioactivity assays . For example, replacing the tropane moiety with a 3,9-diazabicyclo scaffold alters binding affinity to HIV-1 CCR5 receptors, as shown in viral neutralization assays .
Q. What in vitro screening methods are used to assess the compound’s neuropharmacological potential?
Primary screens include:
- Radioligand binding assays (e.g., for σ receptors or nicotinic acetylcholine receptors) to measure affinity .
- Functional assays (e.g., calcium flux or cAMP modulation) to evaluate agonist/antagonist activity.
- Cell viability assays (e.g., SH-SY5Y neuronal cells) to rule out cytotoxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?
SAR strategies involve:
- Substituent modification : Replacing the benzyl group with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions with receptor pockets .
- Side-chain tuning : Varying the diethylaminoethyl group to optimize cationic interactions (e.g., using pyrrolidine instead of piperidine) .
- Computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets . Example: Anti-Parkinsonism activity in analogous compounds correlates with sulfonyl group placement on the bicyclic core, as shown in rotational rod tests .
Q. What experimental approaches resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or metabolic instability . Methods to address this include:
- Pharmacokinetic profiling : Measuring plasma half-life (t½) and brain-to-plasma ratios in rodent models .
- Metabolite identification via LC-MS/MS to assess metabolic pathways.
- Prodrug strategies : Modifying the diethylaminoethyl group to improve bioavailability .
Q. How can conformational analysis and advanced NMR techniques elucidate dynamic binding mechanisms?
- NOESY/ROESY NMR to study intramolecular interactions and dominant conformers in solution .
- Molecular dynamics simulations (e.g., GROMACS) to model receptor-ligand dynamics over time .
- Saturation transfer difference (STD) NMR to identify key binding epitopes on the compound .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in neuropharmacological assays?
- Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Two-way ANOVA for comparing multiple treatment groups (e.g., wild-type vs. receptor knockout models).
- Hill slope analysis to detect cooperativity in receptor binding .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Detailed reaction logs : Documenting exact temperatures, solvent grades, and stirring rates.
- Batch-to-batch comparison via HPLC purity checks (>98%) and elemental analysis (C, H, N, Cl) .
- Open-data sharing : Depositing synthetic protocols in repositories like Zenodo or ChemRxiv.
Contradictory Findings and Mitigation
Q. Why might similar diazabicyclo derivatives show divergent activity profiles in different studies?
Potential causes include:
- Assay variability (e.g., cell line differences in receptor expression levels).
- Solubility issues affecting effective concentrations in vitro vs. in vivo. Mitigation: Standardize assay conditions (e.g., using identical cell batches) and confirm solubility with dynamic light scattering (DLS) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 351.9 g/mol (dihydrochloride form) | |
| Synthetic Yield Optimization | 65–72% via flow reactor conditions | |
| IC50 for σ Receptor | 12.3 ± 1.5 nM (radioligand binding) | |
| Brain-to-Plasma Ratio (Rat) | 0.8 (unmodified compound) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
